molecular formula C7H14ClNO B14008091 (R)-6-oxaspiro[2.5]octan-1-amine hydrochloride

(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride

Katalognummer: B14008091
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: RKFXIXFIFUKFDP-FYZOBXCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6-oxaspiro[2.5]octan-1-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-oxaspiro[2One common method involves the annulation of a cyclopentane ring with a four-membered ring . This can be achieved through various chemical transformations, including cyclization reactions and ring-closing metathesis.

Industrial Production Methods

Industrial production of ®-6-oxaspiro[2.5]octan-1-amine hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-6-oxaspiro[2.5]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic amines, oxo derivatives, and reduced amine compounds. These products can be further utilized in different applications depending on their chemical properties.

Wissenschaftliche Forschungsanwendungen

®-6-oxaspiro[2.5]octan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: The compound is used in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-6-oxaspiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-6-oxaspiro[2.5]octan-1-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for research and development in various scientific fields.

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

(2R)-6-oxaspiro[2.5]octan-2-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6H,1-5,8H2;1H/t6-;/m1./s1

InChI-Schlüssel

RKFXIXFIFUKFDP-FYZOBXCZSA-N

Isomerische SMILES

C1COCCC12C[C@H]2N.Cl

Kanonische SMILES

C1COCCC12CC2N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.